molecular formula C16H31O7P B14741559 Diethyl 2-dibutoxyphosphorylbutanedioate CAS No. 4762-67-8

Diethyl 2-dibutoxyphosphorylbutanedioate

Cat. No.: B14741559
CAS No.: 4762-67-8
M. Wt: 366.39 g/mol
InChI Key: QBEFPXQICQAOSO-UHFFFAOYSA-N
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Description

Diethyl 2-dibutoxyphosphorylbutanedioate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a phosphoryl group bonded to two butoxy groups and a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-dibutoxyphosphorylbutanedioate typically involves the reaction of diethyl phosphite with butyl alcohol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with butanedioic acid or its derivatives under controlled conditions to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-dibutoxyphosphorylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or phosphine.

    Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-dibutoxyphosphorylbutanedioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.

    Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving phosphoryl transfer.

    Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-dibutoxyphosphorylbutanedioate involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-oxobutylphosphonate: Similar in structure but with an oxo group instead of butoxy groups.

    Diethyl 2-oxopropylphosphonate: Contains a propyl group instead of butyl groups.

    Diethyl phenylphosphonate: Features a phenyl group instead of butyl groups.

Uniqueness

Diethyl 2-dibutoxyphosphorylbutanedioate is unique due to its specific combination of butoxy groups and butanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and materials science, where other similar compounds may not be as effective.

Properties

CAS No.

4762-67-8

Molecular Formula

C16H31O7P

Molecular Weight

366.39 g/mol

IUPAC Name

diethyl 2-dibutoxyphosphorylbutanedioate

InChI

InChI=1S/C16H31O7P/c1-5-9-11-22-24(19,23-12-10-6-2)14(16(18)21-8-4)13-15(17)20-7-3/h14H,5-13H2,1-4H3

InChI Key

QBEFPXQICQAOSO-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(CC(=O)OCC)C(=O)OCC)OCCCC

Origin of Product

United States

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